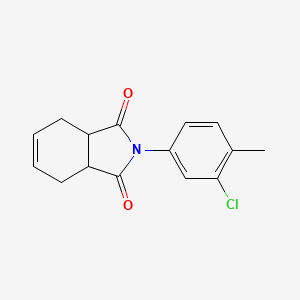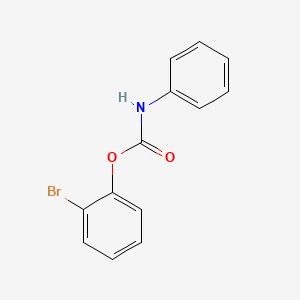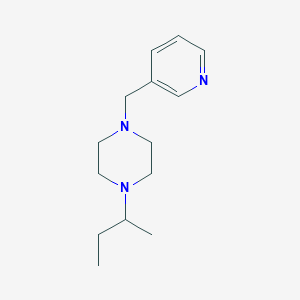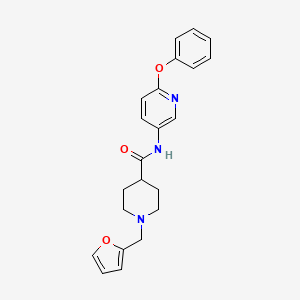![molecular formula C13H20N4O2S B4880510 1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)
1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H20N4O2S and its molecular weight is 296.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.13069707 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways depending on their specific targets . For example, COX-1 inhibition by some thiazole derivatives would affect the arachidonic acid pathway, leading to reduced production of prostaglandins and thus, reduced inflammation and pain .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been known to induce a variety of effects depending on their specific targets . For instance, COX-1 inhibition by some thiazole derivatives would result in reduced inflammation and pain .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives .
属性
IUPAC Name |
1-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8-9(2)20-13(15-8)16-11(18)7-17-5-3-10(4-6-17)12(14)19/h10H,3-7H2,1-2H3,(H2,14,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHMIXADDKLGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4880429.png)
![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)

![2-chloro-N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B4880458.png)
![3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)

![2-[2-(Furan-2-carbonylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B4880470.png)

![2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)


![5-(dimethylsulfamoyl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B4880508.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)
